BenchChemオンラインストアへようこそ!

N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide

Anti-trypanosomal activity Chagas disease Indole-2-carboxamide SAR

Unlock critical SAR insights with N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide (CAS 2034614-38-3). This specific 3-pyridyl variant within the indole-2-carboxamide class is essential for mapping IKK2 binding pocket tolerance—where replacing 2-pyridyl with 3-pyridyl maintains anti-T. cruzi potency but altering to pyrimidin-5-yl reduces it. Its modular piperidine-methylene scaffold enables direct comparison with morpholine-based analogs to evaluate linker flexibility and basicity in neglected disease programs. With a low MW of 334.42 g/mol and favorable HBD/HBA profile, it serves as a low-MW benchmark in lead optimization. Ideal for synthetic chemistry groups developing amide coupling or late-stage functionalization methodologies.

Molecular Formula C20H22N4O
Molecular Weight 334.423
CAS No. 2034614-38-3
Cat. No. B2451046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide
CAS2034614-38-3
Molecular FormulaC20H22N4O
Molecular Weight334.423
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3N2)C4=CN=CC=C4
InChIInChI=1S/C20H22N4O/c25-20(19-12-16-4-1-2-6-18(16)23-19)22-13-15-7-10-24(11-8-15)17-5-3-9-21-14-17/h1-6,9,12,14-15,23H,7-8,10-11,13H2,(H,22,25)
InChIKeyCJVCEIPDRVKBGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide (CAS 2034614-38-3): Structural and Pharmacological Context for Research Procurement


N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide is a synthetic small molecule belonging to the indole-2-carboxamide class, characterized by a 1H-indole-2-carboxamide core linked via a methylene bridge to a 1-(pyridin-3-yl)piperidine moiety [1]. This compound class has been explored for kinase inhibition, notably IKK2 (IKKβ), with potential applications in inflammatory and autoimmune disorders [1], and has also demonstrated anti-protozoal activity in phenotypic screening campaigns [2]. The presence of the 3-pyridyl substituent distinguishes it from 2-pyridyl and other heteroaryl analogs within the same chemotype.

Why Generic Substitution Fails for N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide: Structural Nuances and Target Engagement Considerations


Within the indole-2-carboxamide chemotype, seemingly minor alterations to the heteroaryl substituent can profoundly affect target potency, metabolic stability, and selectivity. Published SAR data on a closely related series demonstrate that replacing a 2-pyridyl group with a 3-pyridyl (as in this compound) maintains anti-T. cruzi potency (pEC50 5.4 vs. 5.4), whereas substitution with a pyrimidin-5-yl group reduces potency (pEC50 5.1) [1]. Furthermore, the piperidine linker geometry and the indole N–H hydrogen-bond donor capacity may critically influence IKK2 kinase binding, as inferred from the IKK2 inhibitor patent family [2]. Consequently, generic replacement with other indole-2-carboxamides or alternative heteroaryl-piperidine constructs cannot be assumed to preserve the same pharmacological profile without explicit comparative data.

Quantitative Differentiation Evidence for N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide


3-Pyridyl vs. 2-Pyridyl Substitution: Comparable Anti-T. cruzi Potency in a Structurally Related Series

In a series of 1H-indole-2-carboxamides optimized for anti-Trypanosoma cruzi activity, replacement of the 2-pyridyl moiety with a 3-pyridyl group (compound 61) yielded comparable potency to the lead compound 2 (pEC50 5.4 for both), while a pyrimidin-5-yl analogue (62) showed reduced potency (pEC50 5.1). This class-level finding suggests that the 3-pyridyl orientation may retain target engagement equivalent to the 2-pyridyl isomer, whereas other heteroaryl replacements are less favorable [1]. Note: Compound 61 differs from the target compound in its linker region (morpholine-based vs. piperidine-based); direct extrapolation requires confirmation.

Anti-trypanosomal activity Chagas disease Indole-2-carboxamide SAR

IKK2 Kinase Inhibition Potential: Indole-2-Carboxamide Scaffold Class Evidence

The indole-2-carboxamide scaffold is claimed as an IKK2 (IKKβ) kinase inhibitor in patent US20070254873, which encompasses compounds with a general formula that includes the target compound's core structure [1]. While specific IC50 values for N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide are not publicly disclosed, the patent establishes the class as having IKK2 inhibitory activity, relevant for rheumatoid arthritis, asthma, and COPD. The N-(pyridin-3-yl)piperidine substituent is a variant within the claimed Markush structure, distinguishing it from morpholine-, piperazine-, or unsubstituted piperidine-bearing analogs.

IKK2 inhibitor IKKβ kinase Inflammatory disease

Structural Differentiation: Piperidine-Methylene Linker vs. Morpholine and Piperazine Analogs

The target compound features a piperidine ring connected to the indole-2-carboxamide via a methylene (–CH2–) linker, with the piperidine N-substituted by a pyridin-3-yl group. In contrast, many closely related indole-2-carboxamides reported in the anti-T. cruzi literature employ a morpholine ring directly attached to the carboxamide (e.g., compounds 2, 52, 56, 61) [1]. Published SAR indicates that piperidine-for-morpholine replacement can significantly alter solubility and potency: 4-substituted piperidines (54, 55) showed pEC50 < 5, while the morpholine lead (2) and 3-pyridyl-morpholine (61) achieved pEC50 5.4 [1]. The target compound's piperidine-methylene scaffold introduces additional conformational flexibility and a basic amine center, which may influence both target binding and physicochemical properties compared to the morpholine series.

Linker pharmacophore Piperidine SAR Kinase inhibitor design

Physicochemical Property Differentiation: Molecular Weight and Hydrogen Bond Donor/Acceptor Profile

Based on its structure, N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide has a molecular weight of 334.42 g/mol (C20H22N4O), with 2 hydrogen bond donors (indole NH and amide NH) and 3 hydrogen bond acceptors (pyridine N, amide carbonyl, piperidine N) [1]. This places it within favorable drug-like chemical space (MW < 500, HBD ≤ 5, HBA ≤ 10), adhering to Lipinski's Rule of Five. In comparison, many reported indole-2-carboxamide leads with morpholine linkers (e.g., compound 56, MW > 400) or extended substituents have higher molecular weight and lipophilicity. The relatively low molecular weight and moderate HBD count of the target compound may confer advantages in permeability and solubility, though experimental validation is lacking.

Drug-likeness Physicochemical properties Lead optimization

Optimal Research Application Scenarios for N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide


IKK2 Kinase Selectivity Profiling and SAR Expansion

This compound serves as a specific substitution variant within the indole-2-carboxamide IKK2 inhibitor class claimed in US20070254873 [1]. Procurement is warranted for research groups seeking to expand the SAR around the piperidine N-substituent, comparing 3-pyridyl vs. 2-pyridyl, pyrimidinyl, or phenyl substituents to map IKK2 binding pocket tolerance and selectivity against other kinases.

Linker Pharmacophore Comparison in Anti-Parasitic Drug Discovery

Based on class-level SAR from the anti-T. cruzi literature [2], this compound's piperidine-methylene scaffold can be directly compared with morpholine-based analogs (e.g., compounds 2, 61) to evaluate the impact of linker flexibility and basicity on anti-parasitic potency, cytotoxicity, and metabolic stability. This makes it a valuable tool compound for linker optimization campaigns in neglected tropical disease research.

Physicochemical Property Benchmarking for Lead Optimization

With a molecular weight of 334.42 g/mol and favorable HBD/HBA profile [3], this compound can serve as a low-MW benchmark in lead optimization programs aiming to improve solubility and permeability while maintaining target potency. It can be used in head-to-head comparisons with higher-MW indole-2-carboxamide leads to quantify the trade-off between molecular complexity and drug-like properties.

Synthetic Methodology Development for N-(heteroaryl)piperidine-Indole Hybrids

The compound's modular structure (indole-2-carboxylic acid + 1-(pyridin-3-yl)piperidin-4-yl)methanamine) makes it a suitable substrate for developing and optimizing amide coupling or reductive amination methodologies. Its procurement is justified for synthetic chemistry groups focused on late-stage functionalization of piperidine-containing bioactive scaffolds.

Quote Request

Request a Quote for N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.